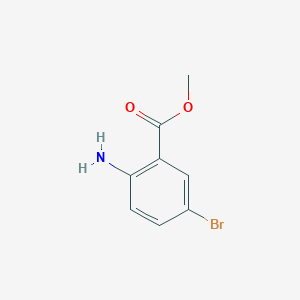

2-アミノ-5-ブロモ安息香酸メチル

概要

説明

Molecules of methyl 2-amino-5-bromobenzoate are linked by N-H...O bonds and consists of zigzag chains running along the b-axis direction. The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability.

科学的研究の応用

緑膿菌感染症

2-アミノ-5-ブロモ安息香酸メチルは、緑膿菌感染症に対するPqsD阻害剤として潜在的な役割を果たします . 緑膿菌は、ヒトを含む動物に病気を引き起こす可能性のある一般的な細菌です。 緑膿菌は、世界中の土壌、水、皮膚常在菌、およびほとんどの人工環境に見られます .

C型肝炎ウイルス阻害剤

この化合物は、C型肝炎ウイルスNS5bRNAポリメラーゼ阻害剤の調製にも使用されます . C型肝炎は、肝臓の炎症を引き起こすウイルス感染症であり、場合によっては重度の肝臓損傷につながる可能性があります .

植物生長調整剤

2-アミノ-5-ブロモ安息香酸メチルは、植物生長調整活性に関与しています . 植物生長調整剤(植物ホルモンとも呼ばれる)は、植物の細胞、組織、器官の成長と分化に大きな影響を与える多くの化学物質です .

5-ブロモ-2-(1H-ピロール-1-イル)安息香酸メチルの合成

2-アミノ-5-ブロモ安息香酸メチルは、5-ブロモ-2-(1H-ピロール-1-イル)安息香酸メチルの合成に使用できます . この化合物は、さまざまな化学反応で潜在的な用途を持つ可能性があります .

5-ブロモ-2-{[(4-メチルフェニル)スルホニル]アミノ}安息香酸メチルの合成

2-アミノ-5-ブロモ安息香酸メチルは、5-ブロモ-2-{[(4-メチルフェニル)スルホニル]アミノ}安息香酸メチルの合成にも使用できます . この化合物は、さらなる化学合成に使用できます

作用機序

Target of Action

Methyl 2-amino-5-bromobenzoate, also known as compound 8/12, primarily targets PqsD and FabH . PqsD is a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause infections . FabH is an enzyme involved in the synthesis of fatty acids .

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting PqsD, it disrupts the QS system of Pseudomonas aeruginosa, which is involved in the production of a number of virulence factors and biofilm formation . By inhibiting FabH, it interferes with the synthesis of fatty acids .

Biochemical Pathways

The inhibition of PqsD disrupts the QS system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation . The inhibition of FabH disrupts the fatty acid synthesis pathway .

Pharmacokinetics

It is known to be soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

The inhibition of PqsD and FabH by Methyl 2-amino-5-bromobenzoate can lead to a decrease in the virulence of Pseudomonas aeruginosa and a disruption of fatty acid synthesis . This can potentially make the bacterium less able to establish infections and more susceptible to the immune system and other treatments .

Action Environment

The action, efficacy, and stability of Methyl 2-amino-5-bromobenzoate can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place and protected from light to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, can potentially affect its action and efficacy .

生化学分析

Biochemical Properties

Methyl 2-amino-5-bromobenzoate can be used for the synthesis of 2-benzamidobenzoic acids, which are known FabH inhibitors . The derivatives of Methyl 2-amino-5-bromobenzoate also inhibit PqsD, a part of the pqs quorum sensing (QS) system of Pseudomonas aeruginosa . This system involves the production of a number of virulence factors and biofilm formation .

Cellular Effects

Its derivatives have been shown to inhibit the PqsD enzyme in Pseudomonas aeruginosa , suggesting that it may have a role in modulating bacterial virulence and biofilm formation.

Molecular Mechanism

Its derivatives have been shown to inhibit the PqsD enzyme, a part of the pqs quorum sensing system in Pseudomonas aeruginosa . This suggests that Methyl 2-amino-5-bromobenzoate may interact with enzymes and other biomolecules, potentially influencing their activity and the overall biochemical pathways they are involved in.

生物活性

Methyl 2-amino-5-bromobenzoate (CAS Number: 52727-57-8) is a chemical compound with significant biological activity, particularly as an inhibitor of various pathogenic processes. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Melting Point : 72-74 °C

- Density : 1.6 g/cm³

- Boiling Point : 286.3 °C at 760 mmHg

Methyl 2-amino-5-bromobenzoate exhibits several biological activities, notably:

- Inhibition of PqsD : This compound has been identified as a potential inhibitor of PqsD, a key enzyme in the quorum sensing system of Pseudomonas aeruginosa. This inhibition disrupts the production of virulence factors and biofilm formation, which are critical for the pathogenicity of this bacterium .

- FabH Inhibition : It can also be utilized in synthesizing derivatives that inhibit FabH, an essential enzyme in fatty acid biosynthesis in bacteria .

- Non-mutagenicity : Studies indicate that methyl 2-amino-5-bromobenzoate is non-mutagenic according to expert rule-based models, which is crucial for its safety profile in pharmaceutical applications .

Biological Activity Summary Table

| Activity Type | Target Organism/Process | Mechanism/Effect |

|---|---|---|

| PqsD Inhibition | Pseudomonas aeruginosa | Disruption of quorum sensing and biofilm formation |

| FabH Inhibition | Various bacteria | Disruption of fatty acid biosynthesis |

| Non-mutagenicity | General | Negative in Ames test |

| Plant Growth Regulation | Plants | Potential growth-regulating effects |

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of methyl 2-amino-5-bromobenzoate, it was found to effectively inhibit Pseudomonas aeruginosa through its action on the PqsD enzyme. This was demonstrated using both in vitro assays and biofilm formation tests, confirming its potential as a therapeutic agent against infections caused by this pathogen .

Case Study 2: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis highlighted the compound's stability and non-mutagenicity. The presence of the bromo group was shown to significantly influence its biological activity by decreasing mutagenic potential, as evidenced by testing against various models . The study concluded that the compound's structural features contribute positively to its safety and efficacy profile.

Case Study 3: Synthesis and Derivative Development

Research into the synthesis of derivatives from methyl 2-amino-5-bromobenzoate revealed that modifications could enhance its inhibitory effects on FabH. These derivatives were tested against multiple bacterial strains, showcasing varying degrees of effectiveness based on structural changes .

特性

IUPAC Name |

methyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYNHCNNGKULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352969 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-57-8 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52727-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Methyl 2-amino-5-bromobenzoate and how does this structure influence its crystal formation?

A: Methyl 2-amino-5-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2 [, ]. Its structure consists of a benzene ring with an amino group (-NH2), a bromine atom (Br), and a methyl ester group (-COOCH3) attached. The spatial arrangement of these groups plays a crucial role in crystal formation. Research indicates that the dihedral angle between the aromatic ring and the methyl acetate side chain is 5.73° []. This specific conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring within the molecule []. Furthermore, intermolecular N—H⋯O interactions link the molecules, resulting in the formation of zigzag chains along the b-axis direction within the crystal lattice []. This understanding of its structural properties and intermolecular interactions is vital for exploring its potential applications in areas such as non-linear optics [].

Q2: What computational methods have been employed to study Methyl 2-amino-5-bromobenzoate and what insights have they provided?

A: Density Functional Theory (DFT) has been utilized to investigate the molecular properties of Methyl 2-amino-5-bromobenzoate []. These studies have yielded valuable insights into its vibrational characteristics, molecular properties, and first-order molecular hyperpolarizability []. Understanding these properties is crucial for assessing its potential in various applications, including its use as a non-linear optical material.

Q3: Are there any specific crystal growth techniques that have been successful in producing high-quality crystals of Methyl 2-amino-5-bromobenzoate?

A: Yes, the Sankaranarayanan–Ramasamy method has been successfully employed for the unidirectional growth of Methyl 2-amino-5-bromobenzoate crystals []. This method has demonstrated its effectiveness in producing crystals suitable for further characterization and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。